1-Octylindoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

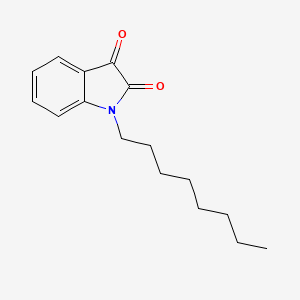

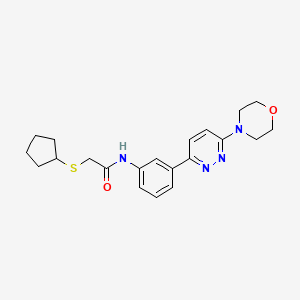

1-Octylindoline-2,3-dione is a compound with the molecular formula C16H21NO2 . The indoline ring and the two ketone O atoms are approximately coplanar . The mean plane through the fused ring system is nearly perpendicular to the mean plane passing through the 1-octyl chain .

Synthesis Analysis

The synthesis of 1-Octylindoline-2,3-dione and similar compounds often involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .Molecular Structure Analysis

In the molecular structure of 1-Octylindoline-2,3-dione, the indoline ring and the two ketone O atoms are approximately coplanar . The mean plane through the fused ring system is nearly perpendicular to the mean plane passing through the 1-octyl chain .Chemical Reactions Analysis

N-isoindoline-1,3-diones heterocycles, which include 1-Octylindoline-2,3-dione, have emerged as a prominent class of compounds due to their diverse chemical reactivity . They have been the focus of much research because of their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .科学的研究の応用

Crystal Structure and Molecular Interactions :

- The structure of 1-Octylindoline-2,3-dione is characterized by a nearly coplanar arrangement of the indoline ring and carbonyl-group O atoms. This compound forms a three-dimensional network through C—H⋯O hydrogen bonds in its crystalline form, which is significant for understanding its physical properties and interactions (Qachchachi et al., 2014).

- Similar structural features are noted in its homologues, such as 1-Dodecylindoline-2,3-dione, suggesting a consistent molecular architecture across this class of compounds (Qachchachi et al., 2014).

Synthesis and Environmental Applications :

- Research into greener catalytic systems for synthesizing isoindoline-1,3-dione derivatives has been conducted. One study describes an efficient synthesis using Water Extract of Onion Peel Ash (WEOPA), highlighting a move towards environmentally friendly and sustainable chemical processes (Journal et al., 2019).

Corrosion Inhibition :

- Certain derivatives of 1-Octylindoline-2,3-dione demonstrate effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds are observed to increase charge-transfer resistance and decrease double-layer capacitance, indicating their potential in industrial applications (Tribak et al., 2020).

Antimicrobial and Anticancer Properties :

- Derivatives of isoindoline-1,3-dione, including 1-Octylindoline-2,3-dione, have been explored for their antimicrobial and anticancer activities. Studies indicate significant activity against various microbial strains and potential as chemotherapeutic agents (Sabastiyan & Suvaikin, 2012), (Gomathi et al., 2014).

Alzheimer's Disease Treatment :

- In the context of Alzheimer's disease, certain derivatives of isoindoline-1,3-dione are investigated for their potential as disease-modifying and symptomatic treatment agents, demonstrating inhibitory effects on key enzymes related to the disease (Panek et al., 2018).

Chemical Synthesis and Characterization :

- Studies on isoindoline-1,3-dione derivatives also include their synthesis and structural characterization using various spectroscopic techniques. These findings contribute to the broader understanding of the chemical properties and potential applications of these compounds (Andrade-Jorge et al., 2018).

Safety and Hazards

将来の方向性

The future directions for 1-Octylindoline-2,3-dione and similar compounds are promising. They have been proposed as potential therapeutic agents . Moreover, a novel organic small molecule, 5- (4- (diphenylamino)phenyl)-1-octylindoline-2,3-dione (TPI), containing an alkyl chain substituted electron accepting isatin (indoline-2,3-dione) and strong electron withdrawing N, N-diphenylaniline units, has been synthesized and shows potential for promising BHJ-OSCs material .

特性

IUPAC Name |

1-octylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-12-17-14-11-8-7-10-13(14)15(18)16(17)19/h7-8,10-11H,2-6,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKHWYDJUSYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octylindoline-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea](/img/structure/B2882923.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)

![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)